

Application Notes and Protocols: Synthesis of Octyl Nitrate from Octyl Nitrite

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Compound of Interest

Compound Name: Octyl nitrite

Cat. No.: B13797998

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This document provides a detailed protocol for the synthesis of octyl nitrate from **octyl nitrite**. The primary method outlined is based on the reaction of **octyl nitrite** with gaseous dinitrogen pentoxide, a process that has been formally documented in patent literature.

Data Presentation

The following table summarizes the quantitative data for the synthesis of octyl nitrate from **octyl nitrite** via reaction with dinitrogen pentoxide, as described in a batch process.

Parameter	Value	Reference
Starting Material	Octyl Nitrite	[1]
Reagent	Dinitrogen Pentoxide (gaseous)	[1]
Solvent	Carbon Tetrachloride	[1]
Reaction Temperature	Approximately 0°C	[1]
Reaction Time	4 hours (addition) + 4 hours (continued reaction)	[1]
Yield of Octyl Nitrate	72%	[1]
Major Byproduct	Octanoic Acid	[1]
Yield of Byproduct	28%	[1]
Purification Method	Distillation	[1]

Experimental Protocol

This protocol details a laboratory-scale batch process for the synthesis of octyl nitrate from **octyl nitrite**.

Materials and Reagents:

- **Octyl nitrite**
- Dinitrogen pentoxide (N₂O₅)
- Carbon tetrachloride (CCl₄)
- Water (for quenching)
- Ice

Equipment:

- Reaction flask (e.g., three-necked round-bottom flask)
- Gas inlet tube
- Stirring apparatus (e.g., magnetic stirrer)
- Ice bath
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

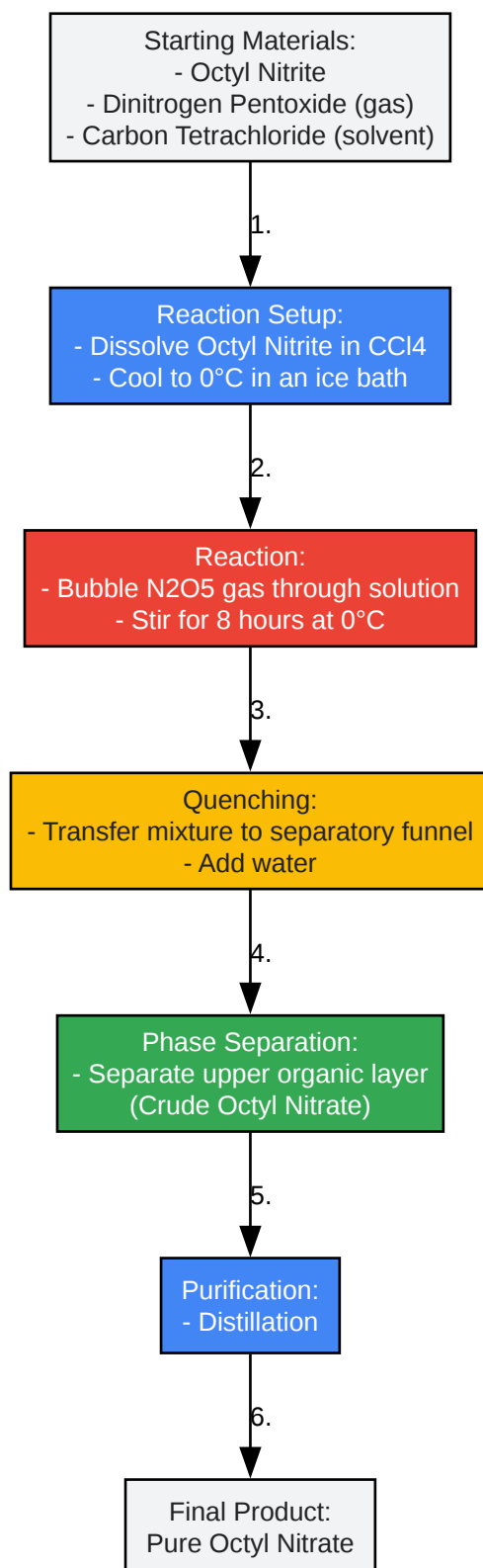
- Reaction Setup:
 - In a suitable reaction flask, dissolve **octyl nitrite** in carbon tetrachloride.
 - Equip the flask with a gas inlet tube and a stirring mechanism.
 - Place the reaction flask in an ice bath to maintain the temperature at approximately 0°C.^[1]
- Reaction Execution:
 - Begin agitation of the **octyl nitrite** solution.
 - Bubble gaseous dinitrogen pentoxide through the solution over a period of four hours.^[1]
 - Maintain continuous agitation of the reaction mixture throughout the addition of dinitrogen pentoxide.^[1]
 - After the addition is complete, continue to agitate the reaction mixture for an additional four hours, maintaining the temperature at approximately 0°C.^[1]
- Quenching and Separation:
 - After the reaction is complete, the resulting mixture contains octyl nitrate and nitric acid.^[1]

- Carefully transfer the reaction mixture to a separatory funnel.
- Add water to the separatory funnel to quench the reaction. The mixture will separate into two layers: an upper octyl nitrate layer and a lower aqueous layer.^[1]
- Separate and collect the upper octyl nitrate layer.^[1]
- Purification:
 - The crude octyl nitrate is purified by distillation to separate it from any remaining starting materials, byproducts (such as octanoic acid), and solvent.^[1]

Safety Precautions:

- Dinitrogen pentoxide is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood.
- Carbon tetrachloride is a toxic and environmentally hazardous substance. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the experiment should be conducted in a fume hood.
- The reaction should be cooled effectively, as nitration reactions can be exothermic.

Experimental Workflow Visualization



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References

- 1. US3549686A - Process for the preparation of alkyl nitrates - Google Patents [patents.google.com]
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